molecular formula C21H16ClN5O3 B2420169 N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 887458-04-0

N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2420169
M. Wt: 421.84
InChI Key: XMGFWEANJFJNFQ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative . It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves one-pot multicomponent reactions . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .


Molecular Structure Analysis

The molecular formula of N-(4-acetylphenyl)acetamide is C10H11NO2 . The molecular weight is 177.20 g/mol . The structure of the compound can be represented by the InChI string: InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic addition and condensation . The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.20 g/mol . It follows Lipinski’s rule of five, which predicts good absorption or permeation .

Scientific Research Applications

Synthesis and Antitumor Evaluation

New derivatives of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, including N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, were synthesized and evaluated for their antitumor activity against the MCF7 human breast adenocarcinoma cell line. Some derivatives demonstrated mild to moderate activity compared to doxorubicin, a reference antitumor drug (El-Morsy, El-Sayed, & Abulkhair, 2017).

Anticancer Activity

A series of pyrazolo[3,4-d]pyrimidines was synthesized and tested for antitumor activity on various cell lines. Notably, 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone was found to have potent antitumor activity, with IC50 values ranging from 0.326 to 4.31 μM on 57 different cell lines (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Antimicrobial Applications

Antimicrobial Activity

A variety of newly synthesized compounds incorporating the pyrazolo[3,4-d]pyrimidine moiety were evaluated for their antimicrobial activity against various strains of bacteria and fungi. Some compounds demonstrated moderate to outstanding activity, with a particular compound showing superior activity compared to standard drugs like ampicillin and gentamicin (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).

Biological Activity and Molecular Docking

Bioactivity and Molecular Docking Analysis

Quantum mechanical calculations and physicochemical parameters were assessed for N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide. The study included an analysis of the molecular electrostatic potentials, highest occupied & lowest unoccupied molecular orbitals, and IR vibrational spectra. Molecular docking investigations were also performed to understand the binding mode with O-acetyl-serine-sulfhydrylase, suggesting potential as an anti-amoebic agent (Shukla & Yadava, 2020).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3/c1-13(28)14-5-7-16(8-6-14)25-19(29)11-26-12-23-20-18(21(26)30)10-24-27(20)17-4-2-3-15(22)9-17/h2-10,12H,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGFWEANJFJNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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